2-Methyl-5-(trifluoromethoxy)phenol

Description

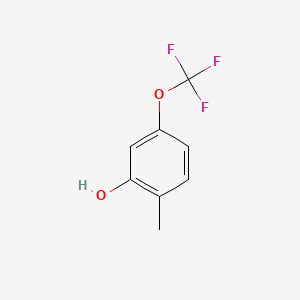

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBICZXOZBCKSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 5 Trifluoromethoxy Phenol and Its Analogs

Direct Synthesis Approaches

The direct synthesis of 2-Methyl-5-(trifluoromethoxy)phenol and its analogs can be achieved through several distinct routes, each starting from readily available chemical precursors. These methods involve the strategic introduction of the trifluoromethoxy group and the formation of the phenolic hydroxyl group.

Trifluoromethoxylation of Phenolic Precursors

The direct trifluoromethoxylation of a phenolic precursor like m-cresol (B1676322) is not a straightforward, single-step reaction. Instead, multi-step sequences have been developed that achieve this transformation effectively. One prominent strategy involves a two-step process: O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. cas.cnacs.org

This protocol begins with the preparation of an aryloxydifluoroacetic acid from the corresponding phenol (B47542). acs.org The phenol is first converted to its sodium salt (ArONa) and then reacted with a reagent like sodium bromodifluoroacetate. The resulting aryloxydifluoroacetic acid is then treated with a fluorinating agent, such as SelectFluor, in the presence of a silver catalyst (e.g., AgNO₃) to yield the final aryl trifluoromethyl ether. cas.cnacs.org This method is advantageous as it uses accessible reagents and is operationally simple. acs.org Functional groups such as ethers, ketones, and amides are generally tolerated under the reaction conditions. acs.org

Another two-step procedure involves the sequential xanthalation and O-trifluoromethylation of phenols. nih.gov In this method, the phenol is first converted to an aryl xanthate. This intermediate is then subjected to oxidative fluorodesulfurization to furnish the aryl trifluoromethyl ether. While effective, some variations of this method can be limited by harsh reagents or narrow substrate scope. nih.gov

The following table summarizes typical conditions for the decarboxylative fluorination step:

| Catalyst | Fluorinating Agent | Solvent | Temperature | Yield | Reference |

| AgNO₃ (20 mol%) | SelectFluor II (2.0 equiv) | CH₂Cl₂/H₂O (10:1) | 80 °C | Moderate to Good | acs.org |

| AgNO₃ (20 mol%) | SelectFluor II (3.5 equiv) | PhCF₃/H₂O (10:1) | 80 °C | Moderate to Good | acs.org |

Reduction of Trifluoromethylated Benzaldehyde Intermediates

The synthesis of this compound from a corresponding benzaldehyde, such as 2-methyl-5-(trifluoromethoxy)benzaldehyde, is a plausible but not widely documented pathway in major literature. Standard organic synthesis techniques could theoretically be applied. For instance, a Baeyer-Villiger oxidation of the aldehyde functional group would yield a formate (B1220265) ester. Subsequent hydrolysis of this ester under basic or acidic conditions would then produce the target phenol. While chemically sound, this specific route for this particular compound is not prominently featured in available synthetic literature, which tends to favor the methods described in other sections of this article. The precursor aldehyde itself, 2-Methyl-5-(trifluoromethyl)benzaldehyde, is noted as a chemical building block, suggesting its use in other synthetic applications. vibrantpharma.com

Synthesis via Aryl Halide Functionalization

Aryl halides are versatile precursors for the synthesis of phenols and their derivatives. universalclass.com The synthesis of a trifluoromethoxyphenol from an aryl halide can be envisioned through several pathways. One approach involves the nucleophilic aromatic substitution (the Halex process) on an electron-deficient aryl halide to introduce the trifluoromethoxy group, although this typically requires harsh conditions with fluoride (B91410) sources like KF. nih.gov

A more contemporary approach involves palladium-mediated nucleophilic fluorination. nih.gov In such a process, an aryl halide or triflate undergoes oxidative addition to a palladium(0) complex. Ligand exchange with a fluoride source, followed by reductive elimination, forms the C-F bond. nih.gov To synthesize this compound, a starting material such as 1-halo-2-methyl-5-(trifluoromethoxy)benzene could be converted to the phenol via methods like high-temperature hydrolysis or reaction with a strong base. Alternatively, a di-halogenated precursor like 1,3-dihalo-5-methylbenzene could be functionalized sequentially.

Another route involves the conversion of an aryl halide to an aryl diazonium salt, which can then be hydrolyzed to a phenol, a process detailed in the following section. universalclass.com

Preparation from Substituted Anilines and Diazonium Salts

A classic and highly versatile method for synthesizing phenols is through the hydrolysis of aryl diazonium salts, which are themselves prepared from substituted anilines. lkouniv.ac.inlibretexts.org For the synthesis of this compound, the corresponding aniline (B41778), 2-methyl-5-(trifluoromethoxy)aniline, would be the starting material.

The process involves two main steps:

Diazotization : The aniline derivative is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). lkouniv.ac.in This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Hydrolysis : The resulting diazonium salt solution is then gently warmed. The diazonium group is an excellent leaving group and is displaced by water, which acts as a nucleophile, to form the phenol. Nitrogen gas is evolved during this step. libretexts.orgorgosolver.com

This method is broadly applicable and allows for the synthesis of phenols that might be difficult to obtain through other routes. lkouniv.ac.in A modified procedure that can be performed at room temperature and in neutral solution involves the use of copper salts. The addition of cuprous oxide (Cu₂O) to a diazonium salt solution in the presence of a high concentration of cupric nitrate (B79036) (Cu(NO₃)₂) can produce the phenol in good yields, proceeding through an aryl radical intermediate. pitt.edu

Preparation of Substituted Trifluoromethoxyphenols through Derivatization

Once a trifluoromethoxyphenol scaffold, such as the title compound, is synthesized, it can be further modified through various derivatization reactions. The phenolic hydroxyl group and the aromatic ring are both sites for further functionalization.

The hydroxyl group can undergo O-alkylation to form aryl ethers. For example, in the presence of a base like potassium carbonate and an alkyl halide, the phenol can be converted to an ether via a substitution reaction. universalclass.com

The aromatic ring can undergo electrophilic aromatic substitution. The activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethoxy group, along with the weakly activating, ortho-, para-directing methyl group, will collectively influence the position of any new substituent. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would lead to new substituted trifluoromethoxyphenol derivatives, with the regiochemical outcome determined by the interplay of these electronic and steric effects.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing conditions and expanding their applicability.

For the hydrolysis of diazonium salts , two primary mechanisms are considered. In the absence of metal catalysts, the thermal decomposition in acidic water is generally believed to proceed via an Sₙ1-type mechanism. nptel.ac.in The reaction is initiated by the loss of dinitrogen gas (N₂) to form a highly reactive and unstable aryl cation. This cation is then rapidly attacked by a water molecule, which, after deprotonation, yields the final phenol product. orgosolver.com

Alternatively, in the presence of copper salts, the mechanism shifts to a radical pathway. Cuprous ion (Cu⁺) can reduce the diazonium ion via a single electron transfer, generating an aryl radical and nitrogen gas. pitt.edunptel.ac.in This aryl radical can then be oxidized by cupric ion (Cu²⁺) to form the phenol. pitt.edu

For the silver-catalyzed decarboxylative fluorination of aryloxydifluoroacetic acids, a radical mechanism is also predominant. cas.cn Mechanistic studies provide evidence that a high-valent silver species, either Ag(II) or Ag(III), acts as the key oxidant. nih.govnih.govresearchgate.net The process is thought to be initiated by the coordination of the carboxylic acid to Ag(I), forming a silver carboxylate. nih.govresearchgate.net This complex is then oxidized by the fluorinating agent (e.g., Selectfluor) to a Ag(II) or Ag(III) carboxylate. nih.govnih.gov This high-valent species then facilitates a single electron transfer to induce decarboxylation, generating a radical intermediate which subsequently abstracts a fluorine atom to yield the product. nih.govorganic-chemistry.org The rate-limiting step is proposed to be the oxidation of the Ag(I)-carboxylate by Selectfluor. nih.gov

C-H Carboxylation Mechanisms

The direct carboxylation of C-H bonds in aromatic compounds using carbon dioxide (CO2) represents a highly atom-economical approach to synthesizing carboxylic acids. While specific examples for the direct C-H carboxylation of this compound are not extensively documented, the general mechanisms for phenol carboxylation provide a foundational understanding.

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols, typically requiring high pressures and temperatures. ucalgary.canih.gov The reaction proceeds through the formation of a phenoxide, which then acts as a nucleophile to attack CO2. ucalgary.ca More recent advancements have focused on developing milder reaction conditions. For instance, the use of a trisubstituted phenol as an additive has been shown to facilitate the ortho-carboxylation of various phenols under atmospheric CO2 pressure. nih.govmanchester.ac.uk

Furthermore, transition metal-catalyzed C-H carboxylation offers an alternative pathway. Rhodium catalysts, for example, have been utilized for the site-selective C-H carboxylation of 2-arylphenols with CO2 under redox-neutral conditions. researchgate.net The mechanism is proposed to involve the coordination of the phenolic oxygen to the rhodium center, directing the C-H activation and subsequent carboxylation.

While direct application to this compound needs further investigation, these established methods for phenol carboxylation provide a strategic basis for its synthesis.

Table 1: Examples of Phenol Carboxylation

| Phenol Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| Phenol | Cs2CO3 | DMF, 125 °C, CO2 (1 atm) | 2-Hydroxybenzoic acid | 95 | nih.gov |

| 2-Arylphenols | Rh2(OAc)4, Phosphine ligand | CO2 (1 atm) | ortho-Carboxylated 2-arylphenols | N/A | researchgate.net |

| Phenol | NaH, 2,4,6-trimethylphenol | CO2 (1 atm) | Salicylic (B10762653) acids | N/A | nih.govmanchester.ac.uk |

| Phenol | C@Fe-Al2O3 hybrid | Aqueous, atm. pressure, mild temp. | Benzoic acid, p-hydroxybenzoic acid, salicylic acid | N/A | mdpi.com |

Radical-Nucleophilic Substitution (SRN1) Pathways

The Radical-Nucleophilic Substitution (SRN1) mechanism provides a pathway for the substitution of aryl halides and other substrates that are often unreactive under traditional nucleophilic aromatic substitution conditions. rsc.orgwikipedia.org This multi-step chain reaction involves radical and radical anion intermediates and does not require the presence of strong electron-withdrawing groups on the aromatic ring. rsc.orgwikipedia.org

The general mechanism proceeds as follows:

Initiation: An electron is transferred to the aryl halide substrate, forming a radical anion.

Fragmentation: The radical anion fragments to produce an aryl radical and a halide anion.

Coupling: The aryl radical reacts with a nucleophile to form a new radical anion.

Propagation: The newly formed radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain and forming the final product. rsc.orgwikipedia.orginflibnet.ac.in

This pathway could be hypothetically applied to the synthesis of this compound by reacting a suitable precursor, such as a halogenated derivative of 3-trifluoromethoxytoluene, with a nucleophile that can be subsequently converted to a hydroxyl group. The nucleophile could be an alkoxide or a protected hydroxyl group. rsc.org

Table 2: Key Features of SRN1 Reactions

| Feature | Description | Reference |

| Substrate Scope | Aryl halides (I, Br, Cl), vinyl halides, perfluoroalkyl iodides. | wikipedia.org |

| Nucleophile Scope | Enolates, amides, thiolates, alkoxides. | rsc.orgwikipedia.org |

| Initiation Methods | Photochemical, electrochemical, solvated electrons. | inflibnet.ac.in |

| Reaction Characteristics | Chain reaction, involves radical intermediates, not dependent on activating groups. | rsc.orgwikipedia.org |

Oxidative Cross-Coupling Mechanisms

Oxidative cross-coupling reactions offer a direct method for the formation of C-C and C-O bonds, and can be applied to the synthesis of complex phenol derivatives. These reactions typically involve the oxidation of one or both coupling partners to generate reactive intermediates that then combine. nih.gov

In the context of synthesizing analogs of this compound, a key strategy involves the cross-coupling of a phenol with another aromatic species. A metal-free approach utilizes a sulfoxide (B87167) to mediate the oxidative coupling of phenols with various nucleophiles, including other phenols. nih.govrsc.org This method is noted for its high selectivity for cross-coupling over homo-coupling. The proposed mechanism involves the activation of one phenol partner by the sulfoxide, followed by nucleophilic attack from the second phenol. nih.gov

Transition metal catalysts, such as iron complexes, have also been employed for the oxidative cross-coupling of phenols with other aromatic systems. nih.gov These reactions can proceed through various mechanisms, including the formation of a phenoxyl radical which then couples with a nucleophilic partner. nih.gov The selectivity of these reactions is influenced by the oxidation potentials of the coupling partners and the nature of the catalyst. sci-hub.st

Table 3: Examples of Oxidative Cross-Coupling of Phenols

| Phenol 1 | Phenol 2/Arene | Catalyst/Mediator | Conditions | Product | Yield (%) | Reference |

| Phenol | 2-Naphthol | Sulfoxide, TFAA | CH2Cl2 | Cross-coupled biaryl | 91 | nih.govresearchgate.net |

| Phenols | 3-Alkyloxindoles | FeCl3, t-BuOOt-Bu | 1,2-dichloroethane, 70 °C | 3-Alkyl-3-(hydroxyaryl)oxindoles | High selectivity | nih.gov |

| Methoxy-substituted phenols | Electrochemical | - | - | para-meta or meta-meta adducts | N/A | nih.gov |

| N-sulfonylated anilines | Thiophenes | Phenyliodonium diacetate | - | Arylated thiophenes | - | sci-hub.st |

Electrophilic Trifluoromethylthiolation Mechanisms

The introduction of a trifluoromethylthio (SCF3) group onto a phenol ring is a valuable transformation in the synthesis of agrochemicals and pharmaceuticals. An efficient method for this is through electrophilic trifluoromethylthiolation.

A well-documented procedure involves the reaction of a phenol with N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a promoter like boron trifluoride etherate (BF3·Et2O) or triflic acid (TfOH). rsc.org The reaction is highly regioselective. For phenols that are unsubstituted at the para position, the trifluoromethylthiolation occurs exclusively at this position. If the para position is blocked, the substitution takes place at an available ortho position. rsc.org

The mechanism is believed to be an electrophilic aromatic substitution. The strong acid promoter activates the PhNHSCF3 reagent, increasing the electrophilicity of the sulfur atom and facilitating the attack by the electron-rich phenol ring. rsc.org

For the synthesis of an analog of this compound, specifically 3-methyl-4-(trifluoromethylthio)phenol, m-cresol can be reacted with PhNHSCF3 and a promoter.

Table 4: Electrophilic Trifluoromethylthiolation of m-Cresol

| Substrate | Reagent | Promoter | Solvent | Time (h) | Product | Yield (%) | Reference |

| m-Cresol | PhNHSCF3 (1.3 equiv) | TfOH (1.2 equiv) | Dichloromethane | Not specified | 3-Methyl-4-(trifluoromethylthio)phenol | 95 | rsc.org |

Acid-Catalyzed and Transition Metal-Mediated Pathways

The formation of the trifluoromethoxy ether linkage is a key step in the synthesis of this compound. This can be achieved through various acid-catalyzed and transition metal-mediated pathways.

One established two-step procedure for the O-trifluoromethylation of phenols involves an initial O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. cas.cnacs.orgfigshare.com This method utilizes readily available reagents and provides a practical route to aryl trifluoromethyl ethers.

Transition metal-catalyzed cross-coupling reactions are also powerful tools for forming C-O bonds. Palladium-catalyzed reactions, for instance, can couple aryl halides or triflates with alcohols to form aryl ethers. d-nb.info The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to form the ether product. nih.govd-nb.info Silver-mediated cross-coupling of trifluoromethoxide with aryl stannanes and arylboronic acids has also been reported as the first transition-metal-mediated Caryl–OCF3 bond formation. acs.org

These methods provide a versatile platform for the synthesis of this compound and its analogs, starting from appropriately substituted phenols and trifluoromethoxylating agents or from aryl halides and a source of the methyl-phenol moiety.

Table 5: Examples of Aryl Trifluoromethyl Ether Synthesis

| Substrate | Reagents | Catalyst/Mediator | Product | Reference |

| Phenols | 1. BrCF2CO2Na; 2. Selectfluor | AgNO3 | Aryl trifluoromethyl ethers | cas.cnacs.orgfigshare.com |

| Aryl Halides/Triflates | Alcohols | Palladium complexes | Aryl ethers | d-nb.info |

| Aryl Stannanes/Boronic Acids | Trifluoromethoxide source | Silver salts | Aryl trifluoromethyl ethers | acs.org |

| Phenols | Ruppert-Prakash reagent (Me3SiCF3) | Silver salt | Aryl trifluoromethyl ethers | nih.gov |

Chemical Reactivity and Transformation Chemistry of 2 Methyl 5 Trifluoromethoxy Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on 2-Methyl-5-(trifluoromethoxy)phenol are determined by the directing effects of the existing substituents.

The regiochemical outcome of EAS reactions is controlled by the ability of the substituents to stabilize the carbocation intermediate (the arenium ion) that forms upon attack by an electrophile.

Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through resonance stabilization.

Methyl (-CH₃) Group: The methyl group is a weakly activating substituent that also directs to the ortho and para positions (C1, C3, C6) via an inductive effect and hyperconjugation.

Trifluoromethoxy (-OCF₃) Group: This group is deactivating due to the strong inductive electron-withdrawing effect of the three fluorine atoms. While the oxygen atom possesses lone pairs that can participate in resonance, which would direct ortho and para, the inductive effect is generally dominant, making the group deactivating and primarily meta-directing (to C1 and C3) relative to its own position. nih.gov

In this compound, the activating effects of the hydroxyl and methyl groups overwhelm the deactivating effect of the trifluoromethoxy group. The primary determinant of regioselectivity is the hydroxyl group, the most powerful activator on the ring. The available positions for substitution are C3, C4, and C6.

| Position | Directed by -OH (at C1) | Directed by -CH₃ (at C2) | Directed by -OCF₃ (at C5) | Overall Effect |

| C3 | Meta | Ortho | Meta | Moderately Activated/Sterically Hindered |

| C4 | Para | Meta | Ortho | Strongly Activated |

| C6 | Ortho | Para | Para | Strongly Activated |

As shown in the table, positions C4 and C6 are the most electronically activated sites for electrophilic attack. Therefore, electrophilic substitution reactions are expected to yield a mixture of products substituted at these two positions.

Specific studies on this compound are not extensively documented in publicly available literature; however, its reactivity can be predicted based on the principles of EAS and studies of similarly substituted phenols.

Halogenation: Phenols are highly reactive towards halogenation, often proceeding without a Lewis acid catalyst. Due to the strong activation of the ring, controlling the reaction to achieve monosubstitution can be challenging. For this compound, reaction with an electrophilic halogen source (e.g., Br₂ in a non-polar solvent) is anticipated to yield primarily the 4-halo and 6-halo derivatives. The formation of di- or tri-halogenated products is possible under more forcing conditions. A related compound, 2-bromo-5-(trifluoromethyl)phenol, is known in the chemical literature, indicating the feasibility of such transformations. chemscene.com

Nitration: The nitration of phenols typically occurs under milder conditions than for benzene itself. Treatment with dilute nitric acid can yield mononitrated products. quora.com For the target molecule, the directing effects of the hydroxyl and methyl groups would favor the introduction of a nitro group at the C4 and C6 positions. The expected products are 2-Methyl-4-nitro-5-(trifluoromethoxy)phenol and 2-Methyl-6-nitro-5-(trifluoromethoxy)phenol. Studies on the nitration of other substituted phenols, such as 3-methylphenol, show the formation of 5-methyl-2-nitrophenol and 3-methyl-4-nitrophenol, supporting the predicted regioselectivity based on activating groups. arkat-usa.org

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, CCl₄ | 4-Bromo-2-methyl-5-(trifluoromethoxy)phenol, 6-Bromo-2-methyl-5-(trifluoromethoxy)phenol |

| Nitration | Dilute HNO₃ | 2-Methyl-4-nitro-5-(trifluoromethoxy)phenol, 2-Methyl-6-nitro-5-(trifluoromethoxy)phenol |

Oxidation and Reduction Chemistry of the Phenolic Moiety

The phenolic group can undergo both oxidation and reduction, leading to significant structural transformations.

Phenols can be oxidized to form quinones, a class of cyclic diones. libretexts.orgjove.comjove.com The oxidation of this compound would likely proceed to form an ortho-quinone, as the para-position (C4) is unsubstituted. Research has shown that phenols bearing electron-donating groups can be regioselectively oxidized to o-quinones using reagents such as o-iodoxybenzoic acid (IBX). nih.gov This transformation involves an initial hydroxylation at the ortho-position (C6), followed by oxidation of the resulting catechol intermediate.

| Reactant | Oxidizing Agent | Expected Product |

| This compound | o-Iodoxybenzoic Acid (IBX) | 3-Methyl-6-(trifluoromethoxy)cyclohexa-3,5-diene-1,2-dione |

The aromatic ring of phenols can be reduced to a saturated carbocycle. Catalytic hydrogenation is a common method for this transformation, converting the phenol (B47542) into the corresponding cyclohexanol. This reaction typically involves high-pressure hydrogen gas in the presence of a metal catalyst, such as nickel or rhodium. youtube.commdpi.com Applying this to this compound would result in the reduction of the benzene ring to a cyclohexane ring, yielding the corresponding substituted cyclohexanol.

| Reactant | Reagents | Expected Product |

| This compound | H₂, Ni catalyst, heat, pressure | 2-Methyl-5-(trifluoromethoxy)cyclohexanol |

Nucleophilic Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability and is generally unreactive towards nucleophilic substitution. This inertness is attributed to several factors:

The carbon-fluorine bonds are exceptionally strong.

The carbon-oxygen bond of the aryl ether has partial double bond character due to resonance with the aromatic ring, making it stronger and shorter.

The trifluoromethyl group is not a good leaving group.

Direct nucleophilic aromatic substitution (SNAr) to displace the trifluoromethoxy group is extremely difficult and would require harsh conditions and the presence of strong electron-withdrawing groups in the ortho and para positions to activate the ring, which is contrary to the substitution pattern of the title compound. While methods exist for the cleavage of C-F bonds in trifluoromethyl (-CF₃) groups, often involving superacids or photoredox catalysis, the trifluoromethoxy group is even more robust. nih.govresearchgate.net Consequently, under typical laboratory conditions, the trifluoromethoxy group of this compound is expected to be inert to nucleophilic attack. nih.govbeilstein-journals.org

: Phenol Demethylation and Ether Cleavage Reactions

The transformation chemistry of this compound, particularly concerning the cleavage of its ether linkage, is a subject dictated by the profound stability of the trifluoromethoxy group. While the heading includes "Phenol Demethylation," this term typically refers to the removal of a methyl group from a methoxy ether (-OCH₃) to yield a hydroxyl group (-OH). In the context of this compound, which already possesses a free hydroxyl group, the relevant transformation is the cleavage of the trifluoromethoxy (-OCF₃) ether bond.

The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability. mdpi.com This stability arises from the high bond energy of the carbon-fluorine bonds and the strong electron-withdrawing nature of the three fluorine atoms. These electronic effects significantly strengthen the aryl carbon-oxygen bond, making the trifluoromethoxy group highly resistant to chemical cleavage compared to simpler alkyl or aryl ethers. mdpi.comnih.gov Consequently, reactions that readily cleave other ethers often prove ineffective for aryl trifluoromethyl ethers.

Acid-Mediated Demethylation and Ether Cleavage

Acid-mediated cleavage is a fundamental reaction for ethers, typically employing strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). libretexts.org The reaction mechanism generally involves protonation or coordination of the ether oxygen, followed by nucleophilic attack by a halide ion.

In the case of aryl alkyl ethers, the cleavage almost invariably occurs at the alkyl-oxygen bond, producing a phenol and an alkyl halide, because the sp²-hybridized aryl carbon is not susceptible to Sₙ2 attack, and the formation of a phenyl cation for an Sₙ1 pathway is highly unfavorable. libretexts.org

For this compound, the target bond for cleavage would be the aryl C–O bond of the trifluoromethoxy group. This bond is exceptionally robust for several reasons:

Electronic Effects : The powerful inductive effect of the -CF₃ group withdraws electron density from the oxygen atom, decreasing its basicity and making it less likely to be protonated by acid.

Bond Strength : The electron-withdrawing nature of the CF₃ group also strengthens the adjacent C-O bond, making it more difficult to break.

Lack of a Viable Nucleophilic Target : Cleavage would require nucleophilic attack on the aryl carbon, which is mechanistically disfavored, or on the highly electron-deficient trifluoromethyl carbon, which is sterically shielded and electronically resistant to attack.

Due to this inherent stability, standard acid-mediated methods are not reported to cleave the trifluoromethoxy group from the aromatic ring. The conditions required would likely be so harsh that they would cause decomposition of the entire molecule.

| Reagent | Typical Conditions | Mechanism on Aryl Alkyl Ethers | Reported Applicability to Ar-OCF₃ Cleavage |

|---|---|---|---|

| HBr (Hydrobromic Acid) | Aqueous solution, reflux | Sₙ2 attack on the alkyl carbon | Not reported; ineffective |

| HI (Hydroiodic Acid) | Aqueous solution, reflux | Sₙ2 attack on the alkyl carbon | Not reported; ineffective |

| BBr₃ (Boron Tribromide) | Dichloromethane (CH₂Cl₂), -78 °C to RT | Lewis acid coordination followed by alkyl-O cleavage | Not reported; ineffective |

| AlCl₃ (Aluminum Chloride) | Inert solvent, often with a scavenger | Lewis acid-mediated cleavage | Not reported; ineffective |

Transition Metal-Catalyzed Demethylation and Ether Cleavage

In recent years, transition metal catalysis has emerged as a powerful tool for the cleavage of traditionally inert bonds, including the C–O bonds of aryl ethers. Catalytic systems based on metals like nickel, palladium, and rhodium have been developed for C–O bond activation, often through mechanisms involving oxidative addition.

These methods have shown success in cleaving the C–O bonds of aryl methyl or aryl ethers, which is of significant interest in areas like lignin valorization and synthetic chemistry. The reactions often require specific directing groups or highly reactive substrates to facilitate the challenging oxidative addition of the catalyst into the strong aryl C–O bond.

However, the cleavage of an aryl-trifluoromethoxy bond represents an even greater challenge that is currently beyond the scope of established transition metal-catalyzed methods. The same electronic factors that impart extreme stability against acid-mediated cleavage also make the Ar-OCF₃ bond highly resistant to oxidative addition by a metal catalyst. The research focus in the field of fluorinated compounds is overwhelmingly on the synthesis and installation of the trifluoromethoxy group to enhance molecular stability, rather than its removal. acs.orgnih.gov There are currently no reported methods for the transition metal-catalyzed cleavage of the C–O bond in aryl trifluoromethyl ethers.

| Catalyst System | Substrate Type | Reaction Type | Relevance to Ar-OCF₃ Cleavage |

|---|---|---|---|

| Nickel / Ligand (e.g., PCy₃) | Aryl methyl ethers, Diaryl ethers | Reductive cleavage (hydrogenolysis), Cross-coupling | No evidence of applicability; Ar-OCF₃ bond is significantly stronger and electronically different. |

| Palladium / Ligand | Aryl tosylates, Aryl ethers | Cross-coupling, Reduction | No evidence of applicability; methods are not potent enough for the inert Ar-OCF₃ bond. |

| Rhodium Complexes | Aryl ethers (directed) | Hydrodeoxygenation | No evidence of applicability; relies on substrate features not present or effective for Ar-OCF₃. |

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction studies have provided precise insights into the three-dimensional arrangement of atoms in 2-Methyl-5-(trifluoromethoxy)phenol, revealing key details about its molecular geometry, crystal packing, and the nature of intermolecular forces that govern its solid-state assembly.

Molecular Geometry and Bond Parameters

The molecular structure of related phenol (B47542) derivatives has been extensively studied to understand the influence of different substituents on the geometry of the phenol ring. For instance, in a similar compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the C=N bond length is a critical parameter, and in a series of related structures, these bond lengths are observed to vary between 1.270 (3) and 1.295 (5) Å. nih.gov Concurrently, the C—O bond lengths in these compounds range from 1.336 (5) to 1.366 (2) Å. nih.gov The molecular configurations are typically not planar, with the dihedral angles between the phenyl rings varying significantly, from 5.00 (5) to 47.62 (9)°. nih.gov In the specific case of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the dihedral angle between the phenol and the 4-trifluoromethylphenyl rings is 44.77 (3)°. nih.gov

Table 1: Selected Bond Parameters in Related Phenolic Compounds

| Parameter | Bond Length (Å) / Angle (°) | Compound Type |

|---|---|---|

| C=N Bond Length | 1.270 (3) - 1.295 (5) | Schiff base phenol derivatives |

| C—O Bond Length | 1.336 (5) - 1.366 (2) | Schiff base phenol derivatives |

| Dihedral Angle | 5.00 (5) - 47.62 (9) | Schiff base phenol derivatives |

| Dihedral Angle | 44.77 (3) | 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol |

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the crystal structure of phenolic compounds. In many phenol-imine tautomers, a strong intramolecular O—H⋯N hydrogen bond is observed, which is a prerequisite for the molecule to adopt the phenol–imine form. nih.gov This intramolecular hydrogen bond often generates an S(6) ring motif. nih.gov In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds, such as C—H⋯O interactions, can also be present, contributing to the formation of extended networks within the crystal. nih.gov For example, in (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, intramolecular O—H⋯N and O—H⋯F hydrogen bonds lead to the formation of S(6) and S(10) intramolecular rings, while C10—H10···O1 hydrogen bonds create a C(9) chain. researchgate.net

Rotational Disorder Analysis

While specific data on the rotational disorder of this compound is not available, it is a phenomenon that can occur in crystals containing flexible groups like the trifluoromethoxy group. Such disorder involves the group occupying multiple orientations within the crystal lattice, which can be modeled during crystallographic refinement. This is a common feature in molecules with trifluoromethyl groups.

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule's vibrational modes. These methods are sensitive to the types of bonds present and their local environment.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of a molecule is composed of a series of fundamental modes, each corresponding to a specific type of atomic motion. For phenolic compounds, these can be broadly categorized into vibrations of the hydroxyl group, the phenyl ring, and any substituent groups.

For phenol itself, the O–H stretching vibration is a highly localized and pure mode. ijaemr.com The O–H in-plane bending vibration is more complex and contributes to multiple fundamentals. ijaemr.com The C–O stretching vibration is primarily associated with a band around 1280.6 cm⁻¹ but also contributes to a band at 830.8 cm⁻¹. ijaemr.com The phenyl ring modes include C-H in-plane and out-of-plane bending, as well as ring deformation vibrations. ijaemr.com

In substituted phenols, such as 2,4,6-trimethylphenol, the O-H stretching vibration is observed around 3396 cm⁻¹ in the FTIR spectrum. core.ac.uk The in-plane and out-of-plane bending vibrations of the hydroxyl group are identified at 1256 cm⁻¹ and 385 cm⁻¹ in the FT-Raman spectrum, respectively. core.ac.uk Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. core.ac.uk The C-H in-plane ring bending vibrations are found between 1300 and 1000 cm⁻¹, while the out-of-plane bending vibrations occur in the 900 - 667 cm⁻¹ range. core.ac.uk

For this compound, specific assignments would follow these general principles, with additional modes corresponding to the methyl and trifluoromethoxy groups. The trifluoromethoxy group would introduce characteristic C-F stretching and deformation modes.

Table 2: General Vibrational Mode Assignments for Phenolic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | ~3600 (free), 3200-3500 (H-bonded) | Sensitive to hydrogen bonding. core.ac.uk |

| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak bands are common. core.ac.uk |

| C=C Ring Stretch | ~1600 - 1450 | Characteristic of the aromatic ring. ijaemr.com |

| O-H In-plane Bend | ~1300 - 1200 | Often coupled with other modes. ijaemr.comcore.ac.uk |

| C-O Stretch | ~1280 | Can be coupled with ring modes. ijaemr.com |

| C-H In-plane Bend | 1300 - 1000 | Sharp bands. core.ac.uk |

| C-H Out-of-plane Bend | 900 - 667 | Strongly coupled vibrations. core.ac.uk |

| O-H Out-of-plane Bend | ~710 - 517 (associated) | Broad for hydrogen-bonded OH. core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the hydroxyl, methyl, and trifluoromethoxy groups. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. Conversely, the trifluoromethoxy group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. quora.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the substituents. The hydroxyl proton signal can vary in position and may be broadened due to chemical exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon attached to the hydroxyl group (C1) is expected to be significantly downfield-shifted. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.

While specific, experimentally verified NMR data for this compound is not present in the surveyed literature, predicted values can offer an estimation. For comparison, the ¹³C NMR chemical shifts for phenol are provided in the table below. docbrown.info

| Atom | ¹³C Chemical Shift (ppm) of Phenol |

| C1 (C-OH) | 155.0 |

| C2/C6 | 115.5 |

| C3/C5 | 129.8 |

| C4 | 121.1 |

This table displays the ¹³C NMR chemical shifts for the parent compound, phenol, in CDCl₃. The shifts for this compound would be modified by the methyl and trifluoromethoxy substituents.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. The trifluoromethoxy group of this compound will give rise to a single signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is sensitive to the electronic environment of the molecule. nih.govnih.gov The electron-donating hydroxyl and methyl groups and the aromatic ring will influence the shielding of the fluorine nuclei. The chemical shift provides valuable information about the electronic nature of the trifluoromethoxy group and its interactions with the rest of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).

Phenols can theoretically exist in equilibrium with their keto tautomers (keto-enol tautomerism). For simple phenols, the equilibrium heavily favors the aromatic phenol form due to the stability conferred by aromaticity. chemsrc.comquora.comstackexchange.com The presence of strong electron-withdrawing or electron-donating groups can influence this equilibrium.

UV-Vis spectroscopy is a useful technique to study such equilibria, as the phenol and keto forms have distinct absorption spectra. nih.gov The keto tautomer, if present, would likely absorb at a different wavelength compared to the phenol form. However, for a compound like this compound, the keto-enol tautomerism is expected to be negligible, with the molecule existing almost exclusively in the phenol form under normal conditions. The aromatic stabilization energy is a significant barrier to the formation of the non-aromatic keto tautomer. masterorganicchemistry.com

Mass Spectrometry (MS) Applications (e.g., ESI-HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation and confirmation of novel and known chemical entities. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar molecules such as phenols, allowing for the generation of intact molecular ions with minimal fragmentation. This characteristic is invaluable for determining the elemental composition of a compound with a high degree of accuracy.

For the specific compound, this compound, ESI-HRMS serves as a definitive tool for verifying its molecular formula. In a typical analysis, the compound is introduced into the mass spectrometer, where it is ionized to produce either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution analyzer then measures the mass-to-charge ratio (m/z) of these ions to four or more decimal places.

The precise mass measurement obtained from ESI-HRMS allows for the calculation of the elemental formula. This is achieved by comparing the experimentally observed m/z value with the theoretical m/z value calculated for a proposed chemical formula. The difference between these two values, known as the mass error and typically expressed in parts per million (ppm), provides a high level of confidence in the assigned molecular formula.

While specific experimental data for the ESI-HRMS analysis of this compound is not available in the public domain, the expected theoretical data can be calculated to illustrate the application.

Interactive Data Table: Theoretical ESI-HRMS Data for this compound

The following table outlines the theoretical high-resolution mass spectrometry data for the primary ions of this compound. This data is what one would expect to observe in an ESI-HRMS experiment.

| Ion Type | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₈F₃O₂⁺ | 193.0471 |

| [M-H]⁻ | C₈H₆F₃O₂⁻ | 191.0325 |

| [M+Na]⁺ | C₈H₇F₃O₂Na⁺ | 215.0290 |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a framework for calculating a molecule's electronic structure and associated properties. This methodology is routinely used to predict the parameters outlined below, but no specific studies have applied it to 2-Methyl-5-(trifluoromethoxy)phenol.

Optimized Molecular Geometries

The optimization of a molecule's geometry is the first step in most computational studies, seeking the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Without specific DFT calculations for this compound, a data table of these parameters cannot be generated.

Vibrational Frequency Predictions and Scaling

Computational methods can predict the infrared and Raman spectra of a molecule by calculating its vibrational modes. These theoretical frequencies are often scaled to correct for systematic errors in the computational approach and to improve agreement with experimental data. No such predictive analysis for this compound has been documented.

NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting the NMR chemical shifts of a molecule. This provides valuable insight into the chemical environment of each nucleus. A table of predicted ¹H and ¹³C NMR chemical shifts for this compound cannot be provided as the necessary calculations have not been published.

Electronic Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of compounds. This analysis helps to understand the electronic transitions between molecular orbitals. The specific electronic transition energies and oscillator strengths for this compound are not available.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Key to this analysis is the examination of the frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals is an indicator of the molecule's kinetic stability. As no computational studies have been performed, the HOMO-LUMO energies and the resulting energy gap for this compound are unknown.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. The MEP surface illustrates regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map is expected to be significantly influenced by the interplay of its functional groups: the hydroxyl (-OH), the methyl (-CH3), and the trifluoromethoxy (-OCF3) groups.

The hydroxyl group is a key feature, with the oxygen atom being a region of high electron density, typically depicted in red on an MEP map. This negative potential makes it a primary site for electrophilic attack and a hydrogen bond donor. Conversely, the hydrogen atom of the hydroxyl group will exhibit a positive electrostatic potential (blue region), rendering it susceptible to nucleophilic attack.

In analogous fluorinated phenol (B47542) derivatives, it has been observed that fluorination enhances the hydrogen bond donor capacity of the phenolic hydroxyl group. This suggests that the electrostatic potential around the hydroxyl hydrogen in this compound is likely to be more positive compared to a non-fluorinated analogue, thereby strengthening its potential for hydrogen bonding interactions.

Thermodynamic and Kinetic Stability Assessments

Gibbs Free Energy Calculations of Formation

The thermodynamic stability of a compound can be quantified by its standard Gibbs free energy of formation (ΔGf°). This value represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔGf° indicates greater thermodynamic stability.

Tautomeric Stability and Equilibrium Constants

Phenol-keto tautomerism is a potential phenomenon for phenolic compounds. In the case of this compound, the equilibrium between the phenol form and its corresponding keto tautomer is expected to lie overwhelmingly towards the aromatic phenol form. The high stability of the aromatic ring provides a significant thermodynamic barrier to tautomerization.

Computational studies on substituted phenols and related systems consistently show that the enol (phenol) form is more stable than the keto form. The relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents. Electron-withdrawing groups, like the trifluoromethoxy group, can influence the electron density of the aromatic system and potentially affect the tautomeric equilibrium, though the aromatic stabilization energy remains the dominant factor. In similar systems, the phenol tautomer is generally favored, and any shift in equilibrium is often subtle.

The equilibrium constant (K_T) for tautomerization can be estimated from the calculated difference in Gibbs free energy (ΔG_T) between the two forms. Given the high stability of the phenolic form, the ΔG_T for the conversion to the keto form is expected to be significantly positive, resulting in a very small equilibrium constant.

Intermolecular Interaction Energy Frameworks

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), it is possible to identify the nature and relative importance of different non-covalent interactions.

For a molecule like this compound, the Hirshfeld surface analysis would likely reveal a complex network of interactions. The most significant of these would be O-H···O or O-H···F hydrogen bonds, given the presence of the hydroxyl group and the trifluoromethoxy group. The trifluoromethyl group in related compounds is known to participate in C–H···F interactions nih.govacs.org.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of (d_i, d_e) values on the surface, and the density of these points indicates the prevalence of a particular type of contact. For this compound, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. In a study of a related trifluoromethyl-substituted Schiff base, C–H···O and C–H···F bonds were identified as key stabilizing interactions nih.gov.

Illustrative Data Table of Expected Intermolecular Contacts from Hirshfeld Surface Analysis:

| Interaction Type | Expected Contribution (%) | Description |

| H···H | 30-40 | Represents contacts between hydrogen atoms on different molecules, generally contributing significantly to the overall crystal packing. |

| C···H / H···C | 20-30 | Arises from interactions between hydrogen atoms and the carbon atoms of the aromatic ring. |

| F···H / H···F | 15-25 | Indicates the presence of hydrogen bonds involving the fluorine atoms of the trifluoromethoxy group. |

| O···H / H···O | 10-20 | Corresponds to the strong hydrogen bonds formed by the phenolic hydroxyl group. |

| C···C | 5-10 | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

| F···F | <5 | Contacts between fluorine atoms, which can be either attractive or repulsive depending on the geometry. |

Quantification of Non-Covalent Interactions

Beyond the visualization provided by Hirshfeld surface analysis, the energies of these non-covalent interactions can be quantified using high-level quantum chemical calculations. These interactions, although individually weak, collectively play a crucial role in determining the supramolecular architecture and physicochemical properties of the compound.

The primary non-covalent interactions expected for this compound include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, and the oxygen of the hydroxyl or trifluoromethoxy group, as well as the fluorine atoms, can act as acceptors. The strength of these hydrogen bonds can be enhanced by the presence of the electron-withdrawing trifluoromethoxy group brighton.ac.uk.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are influenced by the substituents. The trifluoromethoxy group, being electron-withdrawing, will affect the quadrupole moment of the aromatic ring, thereby influencing the geometry and strength of these interactions.

C-H···π Interactions: The C-H bonds of the methyl group or the aromatic ring can interact with the π-system of an adjacent molecule.

Halogen Bonding: While not a traditional halogen bond, the fluorine atoms of the trifluoromethoxy group can participate in various electrostatic interactions.

Interaction energies can be calculated for molecular dimers or clusters extracted from a hypothetical crystal structure. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations with counterpoise correction for basis set superposition error (BSSE) can provide accurate estimates of the contributions from electrostatics, exchange-repulsion, induction, and dispersion to the total interaction energy.

Nonlinear Optical (NLO) Properties Prediction

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT). In this compound, the hydroxyl (-OH) and methyl (-CH₃) groups act as electron donors, while the trifluoromethoxy (-OCF₃) group serves as a strong electron acceptor. This donor-acceptor framework is anticipated to create a significant dipole moment and enhance the molecule's polarizability and hyperpolarizability, which are key indicators of NLO activity.

Quantum chemical computations are employed to determine several key parameters that quantify a molecule's NLO response. These include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response, which is responsible for phenomena such as second-harmonic generation (SHG).

To provide a quantitative perspective on the NLO properties that could be expected for this compound, the following table presents DFT-calculated data for a structurally related compound, 5-(Trifluoromethyl)pyridine-2-thiol, which also features a trifluoromethyl group and a heterocyclic ring system. journaleras.com These values were calculated using the B3LYP and HSEH1PBE functionals with a 6–311+G(d,p) basis set. journaleras.com The data illustrates the typical magnitudes of these NLO parameters.

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) | Unit |

|---|---|---|---|

| Dipole Moment (μ) | 3.2356 | 3.2023 | Debye |

| Mean Polarizability (α) | 14.611 x 10-24 | 14.341 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 318.780 x 10-32 | 308.932 x 10-32 | esu |

This data is for 5-(Trifluoromethyl)pyridine-2-thiol and is presented for illustrative purposes to provide a quantitative example of NLO properties for a related compound. journaleras.com

The significant hyperpolarizability value of molecules with such functional groups suggests that they can be excellent candidates for NLO materials. journaleras.com For this compound, the synergistic effect of the electron-donating and withdrawing groups on the phenol backbone is expected to result in a notable NLO response, making it a promising candidate for further computational and experimental investigation in the field of nonlinear optics.

Applications in Advanced Organic Synthesis As a Synthetic Intermediate

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The structural features of 2-Methyl-5-(trifluoromethoxy)phenol make it a potential starting material for the synthesis of specific heterocyclic scaffolds, including indole (B1671886) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

The indole ring is a privileged scaffold found in numerous biologically active compounds and natural products. rsc.orgresearchgate.net A primary method for its synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org

While direct synthesis from this compound is not extensively documented, its structure allows for its conversion into a key hydrazine (B178648) intermediate. The phenol (B47542) could be transformed into the corresponding 2-methyl-5-(trifluoromethoxy)phenylhydrazine. This hydrazine derivative can then be reacted with various ketones or aldehydes to produce a diverse library of substituted indoles, incorporating the trifluoromethoxy group to potentially enhance biological activity.

Table 1: Proposed Fischer Indole Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Nitrosating Agent (e.g., NaNO₂, HCl) | Nitrosation | 4-Nitroso-2-methyl-5-(trifluoromethoxy)phenol |

| 2 | 4-Nitroso-2-methyl-5-(trifluoromethoxy)phenol | Reducing Agent (e.g., Zn, Acetic Acid) | Reduction | 2-Methyl-5-(trifluoromethoxy)phenylhydrazine |

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that is a key feature in many inhibitors of phosphoinositide 3-kinases (PI3Ks) and Tropomyosin receptor kinases (Trks), which are important targets in cancer therapy and for inflammatory diseases. nih.govnih.govmdpi.com The most common synthesis involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophile, such as a β-ketoester or diethyl malonate. nih.govnih.gov

The incorporation of this compound into this system would likely proceed by first functionalizing it to become part of either the aminopyrazole or the dielectrophile. For instance, the phenol could be used as a building block to synthesize a substituted 3-aminopyrazole, which would then undergo the crucial cyclization step. This approach allows for the strategic placement of the trifluoromethoxy-substituted phenyl group onto the pyrazolo[1,5-a]pyrimidine scaffold, potentially influencing kinase binding affinity and other pharmacological properties.

Precursor for Substituted Diphenyl Ethers

Substituted diphenyl ethers are an important class of compounds, with some demonstrating herbicidal activity. fluorine1.ru The synthesis of these ethers often relies on nucleophilic aromatic substitution or Ullmann coupling reactions. nih.gov In these reactions, a phenol acts as a nucleophile, attacking an activated aryl halide to form an ether linkage.

This compound is an ideal precursor for this purpose. The phenolic hydroxyl group can be deprotonated by a base to form a more potent phenoxide nucleophile. This phenoxide can then be reacted with a variety of aryl halides to yield a series of substituted diphenyl ethers. The presence of the trifluoromethoxy group on one of the rings is a key structural feature that can enhance the biological efficacy of the final product. fluorine1.ru

Role in the Synthesis of Complex Molecular Scaffolds

The compound's utility extends to the construction of more elaborate molecular architectures, where it serves as a foundational piece for building aryloxy phenol derivatives and other complex fluorinated molecules.

Aryloxy phenols, also known as m-aryloxy phenols, are key intermediates in the synthesis of various biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These structures are typically synthesized via nucleophilic aromatic substitution between a resorcinol (B1680541) derivative and an aryl halide, or through the demethylation of corresponding methoxy-substituted ethers. nih.govencyclopedia.pub

This compound can serve as the phenolic component in reactions with substituted aryl halides to generate complex aryloxy phenol derivatives. This reaction builds upon the simple diphenyl ether synthesis by creating a larger, more functionalized scaffold that can be further elaborated.

Table 2: Synthesis of Aryloxy Phenol Derivatives

| Reaction Type | Phenolic Component | Aryl Component | Conditions | Product Class |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | This compound | Activated Aryl Halide (e.g., 2,4-dinitrofluorobenzene) | Base (e.g., K₂CO₃), High Temperature | Aryloxy Phenol Derivative |

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. innospk.comfluorine1.ru The trifluoromethoxy (-OCF3) group is particularly effective in this regard.

As a molecule containing this key functional group, this compound is an essential intermediate for the synthesis of advanced fluorinated organic compounds. chem960.com It allows chemists to introduce the trifluoromethoxy-phenyl moiety into larger, more complex target molecules. innospk.com This is crucial for developing new pharmaceuticals and agrochemicals where resistance to metabolic degradation is a key factor for improved performance and efficacy. chem960.cominnospk.com The photolytic behavior of compounds containing trifluoromethyl groups has also been a subject of study, indicating the importance of understanding the environmental fate of such fluorinated substances. acs.org

Utility in Modular Synthesis Strategies (e.g., Click Chemistry)

While direct, documented applications of This compound in modular synthesis strategies such as click chemistry are not extensively reported in scientific literature, its chemical structure provides clear potential for its use as a versatile synthetic intermediate. The functional groups present—a phenolic hydroxyl and a substituted aromatic ring—allow for straightforward modifications to incorporate functionalities required for such strategies.

Modular synthesis relies on the assembly of complex molecules from discrete, interchangeable building blocks (modules). Click chemistry, a prominent example of a modular approach, involves reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with another containing a terminal alkyne to form a stable triazole ring. organic-chemistry.orgnih.gov

The utility of This compound in this context lies in its potential to be "armed" with a click-reactive handle. The phenolic hydroxyl group is the key to this transformation. Through well-established chemical reactions, it can be converted into either an azide or an alkyne-containing derivative, thereby transforming the phenol into a valuable building block for modular assembly.

For instance, etherification of the phenol with a propargyl halide (e.g., propargyl bromide) would introduce a terminal alkyne. Alternatively, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide nucleophile (e.g., sodium azide) to install the azide functionality.

Once functionalized, the resulting derivative of This compound can be "clicked" with other molecules containing the complementary functional group. This modular approach allows for the rapid generation of a library of more complex molecules, all containing the 2-methyl-5-(trifluoromethoxy)phenyl motif. This specific motif can be desirable for introducing the unique electronic and lipophilic properties of the trifluoromethoxy group into a larger molecular structure, a common strategy in the development of pharmaceuticals and agrochemicals.

The table below outlines the potential functionalization of This compound for its application in click chemistry.

Table 1: Hypothetical Functionalization of this compound for Click Chemistry Applications

| Target Functionality | Reagent(s) | Resulting Reactive Group | Potential Click Reaction Partner |

|---|

This adaptability makes This compound a latent, yet valuable, component for chemists employing modular synthesis to construct complex molecular architectures. The strategy allows for the incorporation of its specific structural and electronic properties as a defined module in a larger assembly.

Conclusion and Future Directions in Chemical Research

Summary of Current Research Advancements

Research into fluorinated organic compounds, including those containing the trifluoromethoxy group, is a dynamic and expanding field. The introduction of fluorine-containing moieties can significantly alter the physical, chemical, and biological properties of a molecule. nih.govbeilstein-journals.org The trifluoromethoxy group (-OCF3) is of particular interest as it can increase lipophilicity and metabolic stability, properties that are highly desirable in medicinal chemistry and materials science. nih.govbeilstein-journals.org

Current research has led to the development of various synthetic methods for introducing the trifluoromethoxy group onto aromatic rings. These methods are crucial for accessing a diverse range of trifluoromethoxylated compounds for further study and application. While direct trifluoromethoxylation of phenols can be challenging, several strategies have been developed to achieve this transformation. researchgate.net

The functionalization of phenols and their derivatives is a well-established area of organic synthesis. nih.gov These reactions allow for the modification of the phenol (B47542) structure to create new molecules with tailored properties. For 2-Methyl-5-(trifluoromethoxy)phenol, such functionalization could involve reactions at the hydroxyl group or on the aromatic ring, opening up possibilities for creating a wide array of derivatives.

Emerging Methodologies for Synthesis and Functionalization

The synthesis of aryl trifluoromethyl ethers, including this compound, has been an area of active research. Traditional methods often involve harsh reaction conditions. chemistryviews.org However, recent advancements have focused on developing milder and more efficient protocols.

One emerging strategy involves a two-step process of O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination. acs.org This method offers a practical route to functionalized trifluoromethoxybenzenes using readily available and inexpensive reagents. acs.org Another innovative approach is the visible-light-promoted multiple trifluoromethylation of phenol derivatives. chemistryviews.org This technique utilizes commercially available CF3I as the trifluoromethyl source and proceeds under mild conditions at room temperature. chemistryviews.org

The direct trifluoromethoxylation of alcohols and phenols remains a significant challenge, with many existing reagents being expensive or hazardous. researchgate.net Research is ongoing to develop new reagents and protocols that are safer, more cost-effective, and have a broader substrate scope. researchgate.net For instance, fluoride-free methods for the synthesis of phenols from arylhydrosilanes and arylmethoxysilanes are being explored as a practical alternative to traditional methods that often require harsh conditions. organic-chemistry.org

The functionalization of phenols can also be achieved through various other reactions. For example, the synthesis of phenol derivatives through the Ullmann reaction remains a vital tool in modern organic synthesis. nih.gov Additionally, methods for the regioselective synthesis of fluorinated phenols based on formal [3+3] cyclizations of 1,3-bis(silyl enol ethers) have been established. researchgate.net

Potential for Novel Material Development through Chemical Derivatization

The unique properties imparted by the trifluoromethoxy group make this compound an attractive building block for the development of novel materials. The derivatization of phenols is a common strategy for creating new materials with specific functionalities. researchgate.net

The introduction of a trifluoromethoxy group can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govbeilstein-journals.org These characteristics are crucial in the design of advanced materials for various applications. For example, in the field of medicinal chemistry, the trifluoromethyl group is often incorporated into drug candidates to enhance their efficacy. mdpi.com The principles of using fluorinated groups to tune molecular properties can be extended to material science.

Derivatives of this compound could find applications in the development of:

Polymers: Phenol derivatives are essential in the production of polymers. organic-chemistry.org The incorporation of the trifluoromethoxy group could lead to polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Liquid Crystals: The shape and electronic properties of molecules are critical for their application in liquid crystal displays. The rigid structure of the benzene (B151609) ring combined with the polar trifluoromethoxy group could be advantageous in this area.

Biologically Active Materials: Phenol derivatives have a wide range of biological activities. researchgate.net By chemically modifying this compound, it may be possible to develop new materials with specific biological functions, such as antimicrobial surfaces or biocompatible coatings. For instance, pyrazolopyrimidine derivatives, which can be synthesized from related starting materials, have shown biological activity. researchgate.net

The synthesis of various phenol derivatives is well-documented, including those with applications as general anesthetics and in the development of conducting polymers. nih.govnih.gov These existing methodologies can be adapted for the derivatization of this compound to explore its potential in creating new and functional materials.

Theoretical Predictions Guiding Synthetic Design

Computational chemistry plays an increasingly important role in modern chemical research, providing valuable insights that can guide synthetic efforts. Theoretical predictions can be used to understand the structure, reactivity, and properties of molecules before they are synthesized in the laboratory. researchgate.net

For this compound, quantum chemical calculations can be employed to:

Predict Molecular Geometry and Conformation: Understanding the three-dimensional structure of the molecule is crucial for predicting its interactions with other molecules and its physical properties. Studies on related fluoro(trifluoromethoxy)benzene compounds have shown that the trifluoromethoxy group can adopt a conformation orthogonal to the aromatic ring. researchgate.netnih.gov

Calculate Electronic Properties: Theoretical methods can determine the electron distribution within the molecule, which influences its reactivity and spectroscopic properties. The high electronegativity of the trifluoromethoxy group is a key factor in these calculations. nih.gov

Model Reaction Mechanisms: Computational studies can help to elucidate the pathways of chemical reactions, allowing chemists to optimize reaction conditions and predict the formation of products. This is particularly useful in developing new synthetic methodologies. youtube.com

Guide the Design of Derivatives: By predicting the properties of virtual compounds, theoretical chemistry can help to identify promising candidates for synthesis with desired characteristics for material science or other applications. researchgate.net

The use of theoretical predictions in conjunction with experimental work creates a powerful synergy for the efficient design and synthesis of new chemical entities. This approach is particularly valuable in the field of fluorinated compounds, where the unique properties of fluorine can lead to complex and sometimes unexpected chemical behavior. digitellinc.com

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use NMR (¹H/¹⁹F) to confirm regioselectivity and purity .

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?

Answer:

Data contradictions often arise from disordered trifluoromethoxy groups or twinning. Mitigation strategies include:

Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for CF₃ group geometry and thermal parameters .

Twinning Analysis : Employ WinGX to detect twinning (e.g., using Hooft statistics) and refine against twinned data .

Validation : Cross-check with ORTEP-3 for accurate thermal ellipsoid visualization and hydrogen-bonding networks .

Q. Example Workflow :

| Step | Tool/Purpose | Outcome |

|---|---|---|

| Data Collection | Bruker D8 Venture | Raw intensity data |

| Structure Solution | SHELXD (charge-flipping) | Initial model |

| Refinement | SHELXL (anisotropic displacement) | Final coordinates |

| Validation | PLATON (ADDSYM) | Symmetry checks |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl group (δ ~2.3 ppm).

- ¹⁹F NMR : Single peak for CF₃O group (δ ~-55 ppm) .

IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches.

Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ = 196.04 Da) and fragmentation patterns.

Q. Example Findings :

| Interaction Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O-H···O | 2.65 | 165 | R₂²(8) |

| C-H···F | 3.10 | 145 | D |

Basic: What safety protocols are critical when handling this compound?

Answer:

Based on analogous trifluoromethoxy phenols :

PPE : Nitrile gloves, safety goggles, and lab coats.

Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF).

Spill Management : Absorb with vermiculite, neutralize with calcium carbonate.

Q. Emergency Response :

- Skin Contact : Rinse with water for 15 minutes.

- Fire Hazard : Use CO₂ or dry chemical extinguishers (avoid water jets).

Advanced: How to optimize reaction yields for trifluoromethoxy-substituted phenols under varying conditions?

Answer:

Design a DoE (Design of Experiments) to assess variables:

Factors : Temperature (25–100°C), catalyst loading (0.1–5 mol%), solvent polarity (THF vs. DCM).

Response Surface : Maximize yield via HPLC quantification.

Q. Example Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 50°C, 2 mol% AlCl₃, THF | 78 | 99.2 |

| 80°C, 5 mol% FeCl₃, DCM | 65 | 97.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.